4-(1-Ethylbenzimidazol-2-ylthio)quinazoline
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Overview
Description
4-(1-Ethylbenzimidazol-2-ylthio)quinazoline is a heterocyclic compound that combines the structural features of benzimidazole and quinazoline. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of both benzimidazole and quinazoline moieties in a single molecule can enhance its pharmacological properties, making it a compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethylbenzimidazol-2-ylthio)quinazoline typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with an appropriate alkyl halide (such as ethyl bromide) in the presence of a base to form the 1-ethylbenzimidazole.
Quinazoline Ring Formation: The final step involves the reaction of the 1-ethylbenzimidazole with 2-chloroquinazoline in the presence of a base to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline ring, potentially converting it to dihydroquinazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinazoline ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1-Ethylbenzimidazol-2-ylthio)quinazoline has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a drug candidate due to its ability to interact with various biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-(1-Ethylbenzimidazol-2-ylthio)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity, while the quinazoline ring can interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-(1-Methylbenzimidazol-2-ylthio)quinazoline: Similar structure but with a methyl group instead of an ethyl group.
4-(1-Propylbenzimidazol-2-ylthio)quinazoline: Similar structure but with a propyl group instead of an ethyl group.
4-(1-Ethylbenzimidazol-2-ylthio)pyrimidine: Similar structure but with a pyrimidine ring instead of a quinazoline ring.
Uniqueness
The uniqueness of 4-(1-Ethylbenzimidazol-2-ylthio)quinazoline lies in its specific combination of benzimidazole and quinazoline moieties, which can enhance its pharmacological properties compared to similar compounds. The presence of the ethyl group can also influence its biological activity and pharmacokinetic properties, making it a distinct compound of interest in medicinal chemistry.
Properties
Molecular Formula |
C17H14N4S |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
4-(1-ethylbenzimidazol-2-yl)sulfanylquinazoline |
InChI |
InChI=1S/C17H14N4S/c1-2-21-15-10-6-5-9-14(15)20-17(21)22-16-12-7-3-4-8-13(12)18-11-19-16/h3-11H,2H2,1H3 |
InChI Key |
BQRIETMSDGQNCO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SC3=NC=NC4=CC=CC=C43 |
Origin of Product |
United States |
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